molecular formula C11H21NO3 B13588185 tert-Butyl (((1R,2S)-2-hydroxycyclopentyl)methyl)carbamate

tert-Butyl (((1R,2S)-2-hydroxycyclopentyl)methyl)carbamate

Cat. No.: B13588185
M. Wt: 215.29 g/mol
InChI Key: SWYKJBCLLWWIHE-BDAKNGLRSA-N
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Description

tert-Butyl N-{[(1R,2S)-2-hydroxycyclopentyl]methyl}carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various chemical and biological applications. This compound is characterized by the presence of a tert-butyl group, a hydroxycyclopentyl moiety, and a carbamate functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-{[(1R,2S)-2-hydroxycyclopentyl]methyl}carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclopentyl derivative. One common method involves the use of tert-butyl N-[(1R,2S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl]carbamate as a starting material, which is then reacted with ethyl 2-[(5-chloropyridin-2-yl)amino]-2-oxoacetate in an organic solvent . The reaction is facilitated by the addition of a base and stirring the mixture to obtain the desired product.

Industrial Production Methods

Industrial production methods for tert-butyl N-{[(1R,2S)-2-hydroxycyclopentyl]methyl}carbamate often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-{[(1R,2S)-2-hydroxycyclopentyl]methyl}carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbamate group can be reduced to form an amine.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbamate group can produce an amine.

Scientific Research Applications

tert-Butyl N-{[(1R,2S)-2-hydroxycyclopentyl]methyl}carbamate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl N-{[(1R,2S)-2-hydroxycyclopentyl]methyl}carbamate involves its interaction with specific molecular targets and pathways. The carbamate group can inhibit enzymes by forming a covalent bond with the active site, thereby blocking the enzyme’s activity. This mechanism is similar to that of other carbamate-based inhibitors used in medicine .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-[(1R,2R,5S)-5-(dimethylcarbamoyl)-2-hydroxycyclohexyl]carbamate
  • tert-Butyl N-[(1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl]carbamate

Uniqueness

tert-Butyl N-{[(1R,2S)-2-hydroxycyclopentyl]methyl}carbamate is unique due to its specific stereochemistry and the presence of both a hydroxy group and a carbamate group. This combination of functional groups and stereochemistry imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C11H21NO3

Molecular Weight

215.29 g/mol

IUPAC Name

tert-butyl N-[[(1R,2S)-2-hydroxycyclopentyl]methyl]carbamate

InChI

InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-7-8-5-4-6-9(8)13/h8-9,13H,4-7H2,1-3H3,(H,12,14)/t8-,9+/m1/s1

InChI Key

SWYKJBCLLWWIHE-BDAKNGLRSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@H]1CCC[C@@H]1O

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCCC1O

Origin of Product

United States

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